molecular formula C8H19OP B12121648 DI-Tert-butylhydroxyphosphine CAS No. 52809-04-8

DI-Tert-butylhydroxyphosphine

Cat. No.: B12121648
CAS No.: 52809-04-8
M. Wt: 162.21 g/mol
InChI Key: RKTKWZAIKQNOIU-UHFFFAOYSA-N
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Description

DI-Tert-butylhydroxyphosphine is an organophosphorus compound characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions due to their unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butylhydroxyphosphine typically involves the reaction of tert-butylmagnesium chloride with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butylhydroxyphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines, which have various applications in catalysis and material science.

Scientific Research Applications

DI-Tert-butylhydroxyphosphine has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which DI-Tert-butylhydroxyphosphine exerts its effects involves its ability to donate electron density to metal centers in catalytic reactions. This donation stabilizes the metal center and facilitates the formation of reactive intermediates. The molecular targets include various transition metals, and the pathways involved often include oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    DI-Tert-butylchlorophosphine: Similar in structure but contains a chlorine atom instead of a hydroxyl group.

    Tertiary Phosphines: A broad class of compounds with similar P-C bonds but varying substituents.

Uniqueness

DI-Tert-butylhydroxyphosphine is unique due to its specific combination of steric bulk from the tert-butyl groups and the reactive hydroxyl group. This combination allows for unique reactivity patterns and applications that are not possible with other tertiary phosphines.

Properties

CAS No.

52809-04-8

Molecular Formula

C8H19OP

Molecular Weight

162.21 g/mol

IUPAC Name

ditert-butylphosphinous acid

InChI

InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3

InChI Key

RKTKWZAIKQNOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)O

Origin of Product

United States

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